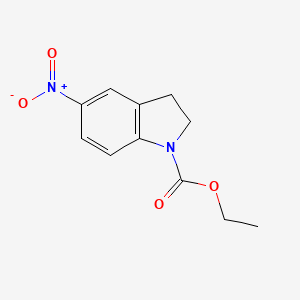
Ethyl 5-nitroindoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-nitroindoline-1-carboxylate is a useful research compound. Its molecular formula is C11H12N2O4 and its molecular weight is 236.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photolabile Precursors in Neurobiology
Ethyl 5-nitroindoline-1-carboxylate derivatives, specifically 1-acyl-7-nitroindolines, have been studied for their use as photolabile precursors of carboxylic acids, particularly neuroactive amino acids. Their efficiency in photolysis has been improved by electron-donating substituents, which are useful in neurobiological experiments for rapid release of these amino acids upon photolysis (Papageorgiou & Corrie, 2000).
Synthesis of Biologically Active Compounds
Ethyl nitroindole-2-carboxylates, closely related to this compound, have been synthesized for their potential biological activities. This includes the creation of 1,3,4-oxadiazolyl nitroindoles, which have been explored for anti-inflammatory properties (Narayana et al., 2005).
Photochemical Studies
Research into the photochemical properties of 1-acyl-7-nitroindolines, a class similar to this compound, has provided insights into the mechanisms of carboxylic acid photorelease. These findings are significant in the study of photoactivated protecting groups (Morrison et al., 2002).
EPR Oximetry in Biological Systems
Isoindoline nitroxides, similar in structure to this compound, have been evaluated for Electron Paramagnetic Resonance (EPR) oximetry in biological systems. These compounds exhibit properties like low cytotoxicity and moderate rates of biological reduction, making them suitable for studying molecular motion and oxygen concentration in living systems (Khan et al., 2011).
Development of Quinolonecarboxylic Acids
Studies have shown the synthesis of novel quinolonecarboxylic acids, starting from compounds structurally similar to this compound. These acids are significant due to their presence in numerous biologically active natural products (Ziegler, Bitha, & Lin, 1988).
Future Directions
Indole derivatives, including Ethyl 5-nitroindoline-1-carboxylate, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of new indole derivatives for screening different pharmacological activities is a hot research topic .
Properties
IUPAC Name |
ethyl 5-nitro-2,3-dihydroindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-2-17-11(14)12-6-5-8-7-9(13(15)16)3-4-10(8)12/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKQIUQNZZTHTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C1C=CC(=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)
![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)
![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)
![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)






